molecular formula C24H21FN4O4 B6573247 N-(2-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 921842-56-0

N-(2-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6573247
CAS No.: 921842-56-0
M. Wt: 448.4 g/mol
InChI Key: NBQMSQKDGSTCPT-UHFFFAOYSA-N
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Description

This compound features a pyrido[3,2-d]pyrimidine core substituted with a 4-fluorobenzyl group at position 3 and a 2-ethoxyphenyl acetamide moiety at position 1. The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity due to its ability to mimic purine bases in ATP-binding pockets. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 2-ethoxyphenyl substituent may influence solubility and target selectivity.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O4/c1-2-33-20-8-4-3-6-18(20)27-21(30)15-28-19-7-5-13-26-22(19)23(31)29(24(28)32)14-16-9-11-17(25)12-10-16/h3-13H,2,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQMSQKDGSTCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a pyrido[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the ethoxy and fluorophenyl groups may enhance its pharmacological profile.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrido[3,2-d]pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain pyrimidine nucleosides significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells .

Antimicrobial Properties

Pyrimidine derivatives have also been explored for their antimicrobial activities. A study on ferrocene-pyrimidine conjugates reported efficacy against Plasmodium falciparum, suggesting that modifications to the pyrimidine structure can lead to enhanced antimicrobial properties .

The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with key enzymes involved in nucleotide biosynthesis or cellular signaling pathways.

Study 1: Inhibition of Cancer Cell Proliferation

A recent study investigated the effects of a related pyrido[3,2-d]pyrimidine compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis in A431 cells. The study highlighted the potential for developing these compounds as therapeutic agents in oncology.

CompoundCell LineIC50 (µM)Mechanism
Pyrido derivativeA4315.0Apoptosis induction
N-(2-ethoxyphenyl)-...VariousTBDTBD

Study 2: Antimicrobial Efficacy

Another study focused on the synthesis and evaluation of antimicrobial activity against various pathogens. The results indicated that compounds with similar structural features exhibited significant activity against both Gram-positive and Gram-negative bacteria.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Pyrido derivativeE. coli10 µg/mL
Related compoundS. aureus5 µg/mL

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name / ID Core Structure Substituents Molecular Weight Key Findings / Activity Reference
Target Compound Pyrido[3,2-d]pyrimidine 3-(4-fluorobenzyl), 1-(2-ethoxyphenyl)acetamide ~450 (estimated) N/A (structural focus) N/A
N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide Pyrido[2,3-d]pyrimidine 3-(4-ethoxyphenyl), 2-(trifluoromethoxyphenyl), pyridinylmethyl 611.57 Potential kinase modulation due to trifluoromethoxy group
N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)acetamide (266) Thieno[3,2-d]pyrimidine 4-oxo-thienopyrimidine, methylthioimidazole, 4-fluorophenyl 602.72 CK1δ inhibitor with IC₅₀ < 100 nM
2-{[3-(4-Ethoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide Pyrimido[5,4-b]indole 3-(4-ethoxyphenyl), 2-sulfanyl, 3-fluorophenyl acetamide 536.71 Enhanced π-π stacking due to indole core
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Imidazole 4-fluorophenyl, methylsulfinyl, pyridyl acetamide 392.42 Crystal structure confirms planar imidazole geometry

Key Structural and Functional Insights

Core Flexibility: Pyrido[3,2-d]pyrimidine (target compound) and pyrido[2,3-d]pyrimidine () differ in nitrogen positioning, affecting hydrogen-bonding patterns in kinase binding .

Substituent Impact :

  • Fluorophenyl Groups : Present in the target compound and , these enhance metabolic stability and hydrophobic interactions.
  • Ethoxy vs. Trifluoromethoxy : The ethoxy group in the target compound offers moderate electron-donating effects, while trifluoromethoxy () provides strong electron-withdrawing properties and improved membrane permeability .
  • Sulfur-Containing Moieties : Methylthio () and sulfanyl () groups improve binding to cysteine-rich domains (e.g., kinases) .

Synthetic Accessibility: Yields for analogs vary widely. For example, reports a 67% yield for a pyrazol-4-yl acetamide derivative, suggesting possible challenges in pyridopyrimidine functionalization . The thieno[3,2-d]pyrimidine analog () was synthesized via a three-component coupling reaction, highlighting scalability for similar structures .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The 2-ethoxyphenyl group in the target compound may improve aqueous solubility compared to purely aromatic substituents (e.g., ’s imidazole derivative) .
  • Molecular Weight : Analogs with molecular weights >500 (e.g., ) often face challenges in bioavailability, whereas the target compound’s estimated MW (~450) aligns better with Lipinski’s rules.

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